molecular formula C5H5BrO2 B12115543 2-Propy1-ol, bromoacetate CAS No. 26755-52-2

2-Propy1-ol, bromoacetate

Cat. No.: B12115543
CAS No.: 26755-52-2
M. Wt: 177.00 g/mol
InChI Key: IBTTUWBRHGUTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propy1-ol, bromoacetate, also known as propyl bromoacetate, is an organic compound with the molecular formula C5H9BrO2. It is a colorless to yellow liquid with a fruity, pungent odor. This compound is primarily used in organic synthesis as an alkylating agent and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl bromoacetate can be synthesized through the esterification of bromoacetic acid with propanol. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid to hasten the reaction. The mixture is refluxed on a boiling water bath while the water formed in the reaction is separated and measured .

Industrial Production Methods

Industrial production of propyl bromoacetate involves the direct bromination of acetic acid at elevated temperatures and pressures, or with the use of catalysts such as dry hydrogen chloride or red phosphorus. The resulting bromoacetic acid is then esterified with propanol to produce propyl bromoacetate .

Chemical Reactions Analysis

Types of Reactions

Propyl bromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of propyl bromoacetate include:

Major Products Formed

The major products formed from the reactions of propyl bromoacetate include:

Scientific Research Applications

Propyl bromoacetate has several scientific research applications, including:

    Organic Synthesis: It is used as an alkylating agent in the synthesis of various organic compounds.

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Research: It is used in the study of enzyme mechanisms and protein modifications.

    Industrial Applications: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propyl bromoacetate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of substituted products. The molecular targets and pathways involved in its action include nucleophilic substitution at carbonyl and hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propyl bromoacetate include:

Uniqueness

Propyl bromoacetate is unique due to its specific alkyl chain length, which can influence its reactivity and the types of products formed in its reactions. Its use as an alkylating agent in organic synthesis makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

26755-52-2

Molecular Formula

C5H5BrO2

Molecular Weight

177.00 g/mol

IUPAC Name

prop-2-ynyl 2-bromoacetate

InChI

InChI=1S/C5H5BrO2/c1-2-3-8-5(7)4-6/h1H,3-4H2

InChI Key

IBTTUWBRHGUTTA-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.